molecular formula C19H10BrFN2O3S2 B12015129 (3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12015129
M. Wt: 477.3 g/mol
InChI Key: IQHANFONTWXKBO-NXVVXOECSA-N
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Description

The compound (3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazolidinone moiety and subsequent functionalization to incorporate the acetyl, bromo, and fluorophenyl groups. Common reagents used in these steps include brominating agents, acetylating agents, and fluorinating agents under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromo and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one depends on its interaction with molecular targets. The compound’s structure suggests it could interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The specific pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, thiazolidinones, and fluorophenyl-containing molecules. Examples might include:

    Indole-3-carbinol: Known for its anticancer properties.

    Thiazolidinediones: Used in the treatment of diabetes.

    Fluorophenyl derivatives: Common in pharmaceuticals for their enhanced bioactivity.

Uniqueness

What sets (3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one apart is its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H10BrFN2O3S2

Molecular Weight

477.3 g/mol

IUPAC Name

(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H10BrFN2O3S2/c1-9(24)22-13-7-6-10(20)8-11(13)15(17(22)25)16-18(26)23(19(27)28-16)14-5-3-2-4-12(14)21/h2-8H,1H3/b16-15-

InChI Key

IQHANFONTWXKBO-NXVVXOECSA-N

Isomeric SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4F)/C1=O

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4F)C1=O

Origin of Product

United States

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